molecular formula C8H6ClIN2O B1427803 (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 1346446-92-1

(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No. B1427803
CAS RN: 1346446-92-1
M. Wt: 308.5 g/mol
InChI Key: DQWLHKSCQUASNP-UHFFFAOYSA-N
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Description

“(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the empirical formula C8H6ClIN2O . It belongs to the class of halogenated heterocycles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was 71% as a yellow solid. The melting point was 287–288 °C .


Molecular Structure Analysis

The molecular structure of this compound can be represented as OCc1c(Cl)c(I)nc2[nH]ccc12 . This indicates that it contains a pyrrolo[2,3-b]pyridine core with chlorine and iodine substituents, and a methanol group attached to the pyridine ring .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 287–288 °C . The compound is soluble in DMSO, ethyl acetate, and methanol . The compound has a molecular weight of 308.50 .

Scientific Research Applications

Chemical Synthesis and Material Development

  • Synthesis of Agrochemicals or Medicinal Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which are related to the chemical structure of (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, has been explored for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Biological Research and Pharmacology

  • Development of Pyrrolopyrimidine Nucleosides : The synthesis of 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines, which are structurally similar to this compound, has been conducted, providing insights into potential pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics (Hinshaw et al., 1969).

Advanced Material Research

  • Synthesis of Complex Organic Structures : Research on the synthesis of complex organic structures like 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ols and their derivatives, which are related to the target compound, has been reported. These structures can have applications in material science (Kobayashi et al., 2011).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Cross-Coupling Reactions : Studies have been conducted on the palladium-catalyzed cross-coupling reactions of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the target compound. These reactions are significant in the field of catalysis and synthetic chemistry (Tumkevičius & Masevičius, 2007).

Biocatalysis

  • Biocatalytic Synthesis in Microreaction Systems : Research on the biocatalytic synthesis of compounds like S-(4-chlorophenyl)-(pyridin-2-yl) methanol in microreaction systems has been explored, which is relevant for green chemistry and efficient synthesis methods (Chen et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Future Directions

The future directions for this compound could involve further exploration of its potential activities against FGFR1, 2, and 3 . This could lead to the development of new therapeutic agents for various types of tumors .

properties

IUPAC Name

(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLHKSCQUASNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)CO)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209884
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346446-92-1
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 2
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 3
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 4
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 5
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Reactant of Route 6
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

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